2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Description
The compound “2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” is a chemical compound that has been studied in the context of its potential biological activities . It is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study mentioned the intermediates were obtained by a condensation reaction between the 2-bromo-1-(4-bromophenyl)ethanone and the substituted phenylpiperazine, adding 1.5 times of potassium carbonate in acetonitrile .Chemical Reactions Analysis
The compound and its analogues have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Mechanism of Action
Future Directions
The future directions for the study of “2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” and its analogues could involve further exploration of their inhibitory effects on ENTs, with a focus on their selectivity for ENT2 over ENT1 . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-2-4-15(17)5-3-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQXXLIGFMIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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